molecular formula C23H20N4OS2 B5054251 3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5054251
M. Wt: 432.6 g/mol
InChI Key: HCPYQQGHNLYQPK-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. One common method includes the formation of the triazino[5,6-D][3,1]benzoxazepine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the thienyl and triazino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the triazino core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl and thienyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is unique due to its combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-(3-methylthiophen-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS2/c1-14-7-9-16(10-8-14)13-30-23-25-21-19(26-27-23)17-5-3-4-6-18(17)24-22(28-21)20-15(2)11-12-29-20/h3-12,22,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPYQQGHNLYQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CS5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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